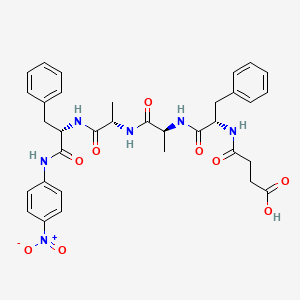

Suc-Phe-Ala-Ala-Phe-pNA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Suc-Phe-Ala-Ala-Phe-pNA is a chromogenic p-nitroanilide (pNA) substrate . It can be cleaved by cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin, but not neutrophil elastase . The cleavage of this compound releases 4-nitroaniline, which is yellow in color and can be measured spectrophotometrically .

Synthesis Analysis

The synthesis of this compound has been reported . It has been used to test the concept of substrate-assisted catalysis with an engineered bacterial serine endopeptidase, subtilisin . It has also been employed for assaying subtilisins from psychrophilic bacteria and myroilysin, a metalloproteinase from the deep-sea bacterium Myroides profundi .Molecular Structure Analysis

The structural analysis of this compound has revealed that it binds to the catalytic site of the enzyme .Chemical Reactions Analysis

This compound is a synthetic polypeptide that can serve as a substrate for the protease from Aeribacillus pallidus VP3 (SPVP), the serine alkaline protease from Caldicoprobacter guelmensis (SAPCG) strain D2C22T, the alcalase ultra 2.5 L, and the thermolsyin type X .Physical And Chemical Properties Analysis

This compound is a white to faint yellow powder . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .Aplicaciones Científicas De Investigación

Sustrato de Proteasa en Investigación Enzimológica

Suc-Phe-Ala-Ala-Phe-pNA, también conocido como Suc-FAAF-pNA, es un polipéptido sintético utilizado ampliamente como sustrato en la investigación enzimológica. Sirve como un sustrato específico y sensible para varias proteasas, incluyendo la proteasa de Aeribacillus pallidus VP3 (SPVP), la proteasa alcalina de serina de Caldicoprobacter guelmensis (SAPCG) cepa D2C22 T, alcalasa ultra 2.5 L, y termolysina tipo X .

2. Ensayo de Subtilisinas de Bacterias Psicrofílicas Este compuesto ha sido empleado para ensayar subtilisinas de bacterias psicrofílicas, que son organismos que prosperan en ambientes extremadamente fríos. Tales ensayos son cruciales para comprender las adaptaciones y funcionalidades de las enzimas en condiciones frías .

Estudio de Metaloproteinasas

Suc-FAAF-pNA se utiliza en el estudio de metaloproteinasas como la miroilisina, una metaloproteinasa de la bacteria de aguas profundas Myroides profundi. Esta aplicación es significativa para explorar las propiedades bioquímicas y las posibles aplicaciones industriales de las metaloproteinasas .

Catálisis Asistida por Sustrato

Los investigadores han utilizado this compound para probar el concepto de catálisis asistida por sustrato con endopeptidasas de serina bacterianas diseñadas como la subtilisina . Esta investigación puede conducir a avances en la ingeniería de enzimas y la biocatálisis.

5. Ensayo sin Proteasa de Isomerasas Cis-Trans Peptidil Prolil (PPIasas) Como sustrato estándar para proteínas de unión a FK-506 (FKBPs) y ciclofilinas, que son parte del grupo PPIasa, Suc-FAAF-pNA facilita un ensayo sin proteasa desacoplado de la actividad PPIasa. Esto es crucial para estudiar el papel de las PPIasas en el plegamiento de proteínas y otros procesos celulares .

Cinética Enzimática y Estudios de Inhibición

Debido a su especificidad y sensibilidad, this compound es ideal para estudios de cinética enzimática, donde ayuda a determinar las velocidades de las reacciones enzimáticas. También se utiliza en estudios de inhibición para identificar posibles inhibidores que pueden modular la actividad enzimática .

Mecanismo De Acción

Target of Action

Suc-Phe-Ala-Ala-Phe-pNA, also known as Suc-AAPF-pNA, is a synthetic peptide that primarily targets various proteases, including chymotrypsin , cathepsin G , subtilisin , and peptidyl prolyl cis-trans isomerases (PPIases) . These enzymes play crucial roles in protein degradation and folding, which are essential for maintaining cellular homeostasis.

Mode of Action

This compound acts as a substrate for these enzymes. The compound is hydrolyzed by these enzymes, resulting in the release of 4-nitroaniline , a yellow compound . This interaction allows the measurement of enzyme activity, as the release of 4-nitroaniline can be detected spectrophotometrically .

Biochemical Pathways

The hydrolysis of this compound impacts the proteolytic pathways in the cell. Proteases like chymotrypsin and cathepsin G are involved in the breakdown of proteins, playing a role in processes such as protein turnover and the immune response . On the other hand, PPIases like cyclophilins and FKBPs are involved in protein folding by catalyzing the cis-trans isomerization of proline imidic peptide bonds .

Pharmacokinetics

It is known that the compound is soluble in n,n-dimethylformamide (dmf) and dimethyl sulfoxide (dmso), suggesting that it may have good bioavailability .

Result of Action

The hydrolysis of this compound by target enzymes results in the release of 4-nitroaniline, which can be measured spectrophotometrically . This allows for the quantification of enzyme activity, providing valuable information about the function of these enzymes in various biological processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the target enzymes and the stability of the compound . Additionally, the presence of other compounds, such as inhibitors or activators of the target enzymes, can also influence the action of this compound .

Safety and Hazards

Direcciones Futuras

Suc-Phe-Ala-Ala-Phe-pNA has been used to test the concept of substrate-assisted catalysis with an engineered bacterial serine endopeptidase, subtilisin . It has also been employed for assaying subtilisins from psychrophilic bacteria and myroilysin, a metalloproteinase from the deep-sea bacterium Myroides profundi . These applications suggest potential future directions for research and development involving this compound.

Análisis Bioquímico

Biochemical Properties

Suc-Phe-Ala-Ala-Phe-pNA interacts with several enzymes, including alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q . These interactions involve the cleavage of the peptide bond in the substrate, leading to the release of pNA .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for various enzymes. The enzymatic cleavage of this substrate can influence cellular processes such as protein degradation and turnover

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes. The substrate is cleaved by these enzymes, releasing pNA . This process can be influenced by peptidyl propyl cis-trans isomerase (PPIase), which catalyzes the cis-trans isomerization of X-Pro peptide bonds .

Temporal Effects in Laboratory Settings

This compound has a shelf life of 3 years when stored desiccated at –0 °C . In a 0.2 M Tris-HCl buffer, pH 8.0, a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C .

Metabolic Pathways

It is known to serve as a substrate for various enzymes, but the specific metabolic pathways it participates in, and the enzymes or cofactors it interacts with, are not clearly defined .

Propiedades

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N6O9/c1-21(36-33(46)27(19-23-9-5-3-6-10-23)38-29(41)17-18-30(42)43)31(44)35-22(2)32(45)39-28(20-24-11-7-4-8-12-24)34(47)37-25-13-15-26(16-14-25)40(48)49/h3-16,21-22,27-28H,17-20H2,1-2H3,(H,35,44)(H,36,46)(H,37,47)(H,38,41)(H,39,45)(H,42,43)/t21-,22-,27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTPBQOIKFIIIX-MPPVQRIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-9aH-dibenzofuran-1,3,6-trione](/img/structure/B560832.png)

![6-Azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B560837.png)

![4-[(4-Nitrophenyl)azo]-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)phenol](/img/structure/B560850.png)

![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-3,5,6,7-tetrahydro-6,7-dihydroxy-](/img/no-structure.png)

![9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B560852.png)

![2-Chloronaphtho[1,2-d]thiazole](/img/structure/B560855.png)